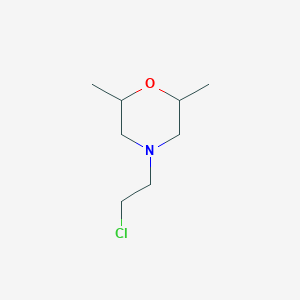

4-(2-Chloroethyl)-2,6-dimethylmorpholine

Description

4-(2-Chloroethyl)-2,6-dimethylmorpholine is a morpholine derivative characterized by a 2,6-dimethyl-substituted morpholine ring and a 2-chloroethyl group at the 4-position. Morpholine derivatives are widely studied for applications in pharmaceuticals, agrochemicals, and organic synthesis due to their versatility in molecular interactions and solubility profiles .

Properties

Molecular Formula |

C8H16ClNO |

|---|---|

Molecular Weight |

177.67 g/mol |

IUPAC Name |

4-(2-chloroethyl)-2,6-dimethylmorpholine |

InChI |

InChI=1S/C8H16ClNO/c1-7-5-10(4-3-9)6-8(2)11-7/h7-8H,3-6H2,1-2H3 |

InChI Key |

GSCDLDXSKMWJMV-UHFFFAOYSA-N |

Canonical SMILES |

CC1CN(CC(O1)C)CCCl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and physicochemical properties of 4-(2-Chloroethyl)-2,6-dimethylmorpholine with related morpholine derivatives:

*Molecular weights calculated from empirical formulas.

Key Observations :

- Amorolfine ’s bulky substituent enhances lipophilicity, favoring membrane penetration in antifungal applications .

- Sulfonyl-containing derivatives () exhibit polar characteristics, likely influencing blood-brain barrier permeability.

4-(2-Chloroethyl)-2,6-dimethylmorpholine

- Mechanism : The chloroethyl group may act as an alkylating agent, damaging DNA or proteins. This is analogous to nitrosoureas, where alkylating activity correlates with antileukemia effects .

- Applications: Potential use in anticancer research or as an intermediate in synthesizing alkylating prodrugs.

Amorolfine ()

- Mechanism : Inhibits fungal Δ14-reductase, disrupting ergosterol synthesis.

- Applications : Agricultural fungicide; effective against plant pathogens like Blumeria graminis.

4-(Benzothiazol-2-ylthio)-2,6-dimethylmorpholine ()

- Mechanism : The benzothiazole-thio group may confer redox activity or metal chelation.

- Applications : Used in chemical synthesis; safety data indicate industrial handling precautions .

4-[5-(4-Fluorophenyl)pyrimidin-2-yl]-2,6-dimethylmorpholine ()

- Mechanism : Pyrimidine substituent suggests kinase inhibition or nucleotide analog activity.

- Applications : Medicinal chemistry research for targeted therapies.

Toxicity and Therapeutic Index

- Chloroethyl-containing compounds (e.g., bis(2-chloroethyl)ether in ) are associated with neurotoxicity and carcinogenicity.

- Amorolfine ’s therapeutic index is influenced by its high lipophilicity, which balances efficacy and toxicity .

- Nitrosoureas () demonstrate that alkylating activity inversely correlates with chemical stability, impacting both potency and toxicity.

Research Findings and Data Validation

- Antifungal Activity : Amorolfine’s efficacy is validated through spectrophotometric methods (), with recovery studies confirming >98% accuracy in quantification.

- Alkylating Potential: emphasizes that alkylating agents with moderate log P values (~1.5–2.5) optimize therapeutic indexes by balancing solubility and membrane penetration.

- Synthetic Utility : Morpholine derivatives with heterocyclic substituents (e.g., pyrimidine in ) are prioritized in drug discovery for their target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.